molecular formula C21H26N2O2 B11347228 1-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B11347228
M. Wt: 338.4 g/mol
InChI Key: SHXHREXKDLBYCJ-UHFFFAOYSA-N
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Description

1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a butanol moiety and a methylphenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Methylphenoxypropyl Group: This step involves the nucleophilic substitution reaction of the benzodiazole intermediate with 3-(3-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Butanol Moiety: The final step involves the reduction of the corresponding ketone or aldehyde intermediate to the butanol derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL can be compared with other similar compounds, such as:

    1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}ETHANOL: Similar structure but with an ethanol moiety instead of butanol.

    1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}METHANOL: Similar structure but with a methanol moiety instead of butanol.

    1-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}PROPANE: Similar structure but with a propane moiety instead of butanol.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C21H26N2O2/c1-3-8-20(24)21-22-18-11-4-5-12-19(18)23(21)13-7-14-25-17-10-6-9-16(2)15-17/h4-6,9-12,15,20,24H,3,7-8,13-14H2,1-2H3

InChI Key

SHXHREXKDLBYCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)C)O

Origin of Product

United States

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